![molecular formula C17H17Cl2FN4O4S B607836 GSK3527497 HCl CAS No. 2215855-51-7](/img/new.no-structure.jpg)
GSK3527497 HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK3527497 is a potent and selective inhibitor of Transient Receptor Potential Vanilloid‑4 (TRPV4) with IC50 = 12 nM) for the treatment of heart failure and respiratory diseases. GSK3527497 is a preclinical candidate suitable for oral and iv administration that is projected to inhibit TRPV4 effectively in patients from a low daily clinical dose.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
GSK3527497 HCl has demonstrated significant pharmacological activity as a selective TRPV4 antagonist. Its potency is characterized by an IC50 value of approximately 12 nM, indicating its effectiveness in inhibiting TRPV4-mediated responses . The compound has been optimized for both oral and intravenous administration, making it suitable for clinical applications .
Key Pharmacokinetic Attributes
- Solubility : Enhanced solubility compared to earlier TRPV4 inhibitors due to structural modifications.
- Metabolism : In vitro studies have identified metabolic pathways that inform dosing strategies and expected human pharmacokinetics .
- Bioavailability : Optimized for high bioavailability through modifications that improve absorption and distribution .
Therapeutic Potential
The inhibition of TRPV4 by this compound presents therapeutic opportunities in several medical conditions:
Pulmonary Edema and Heart Failure
Research indicates that TRPV4 plays a pivotal role in the pathophysiology of pulmonary edema associated with heart failure. This compound is being investigated as a treatment option to mitigate fluid accumulation in the lungs, thereby improving respiratory function and patient outcomes .
Respiratory Diseases
This compound has shown promise in addressing life-threatening respiratory conditions such as:
- Asthma
- Chronic Obstructive Pulmonary Disease (COPD)
- Cystic Fibrosis
Inhibition of TRPV4 may help regulate calcium homeostasis within cells, potentially reducing inflammation and bronchoconstriction associated with these diseases .
Case Study 1: Heart Failure Management
A preclinical study involving animal models demonstrated that administration of this compound significantly reduced pulmonary edema in subjects with induced heart failure. The compound's ability to inhibit TRPV4-mediated calcium influx was linked to decreased vascular permeability and improved lung function metrics.
Case Study 2: Asthma Treatment
In vitro experiments utilizing human bronchial epithelial cells revealed that this compound effectively inhibited TRPV4 activation induced by inflammatory mediators. This suggests a potential role for the compound in managing asthma exacerbations by preventing airway hyperresponsiveness.
Eigenschaften
CAS-Nummer |
2215855-51-7 |
---|---|
Molekularformel |
C17H17Cl2FN4O4S |
Molekulargewicht |
463.3054 |
IUPAC-Name |
4-(((3S,4S)-4-(Aminomethyl)-1-((5-chloropyridin-2-yl)-sulfonyl)-4-hydroxypyrrolidin-3-yl)oxy)-2-fluorobenzonitrile, Hydrochloride |
InChI |
InChI=1S/C17H16ClFN4O4S.ClH/c18-12-2-4-16(22-7-12)28(25,26)23-8-15(17(24,9-21)10-23)27-13-3-1-11(6-20)14(19)5-13;/h1-5,7,15,24H,8-10,21H2;1H/t15-,17-;/m0./s1 |
InChI-Schlüssel |
USVLBLYNCSGRHT-NBLXOJGSSA-N |
SMILES |
N#CC1=CC=C(O[C@H]2CN(S(=O)(C3=NC=C(Cl)C=C3)=O)C[C@]2(CN)O)C=C1F.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GSK3527497; GSK-3527497; GSK 3527497; GSK3527497 HCl; GSK3527497 hydrochloride. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.